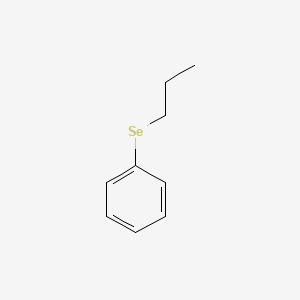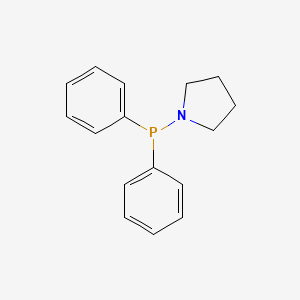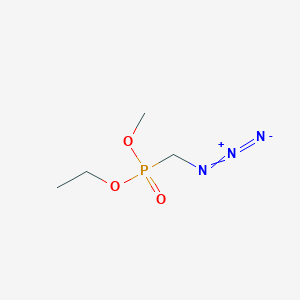
Phosphonic acid, azidomethyl-, ethyl methyl ester
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Phosphonic acid, azidomethyl-, ethyl methyl ester is an organophosphorus compound that belongs to the class of phosphonates These compounds are characterized by the presence of a phosphorus atom bonded to an oxygen atom and two organic groups
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Phosphonic acid, azidomethyl-, ethyl methyl ester can be synthesized through several methods. One common approach involves the reaction of phosphonic acid with azidomethyl chloride in the presence of a base, followed by esterification with ethyl and methyl alcohols. The reaction conditions typically include the use of an inert atmosphere, such as nitrogen or argon, and temperatures ranging from 0°C to room temperature.
Industrial Production Methods
Industrial production of this compound often involves large-scale synthesis using continuous flow reactors. These reactors allow for precise control of reaction conditions, such as temperature, pressure, and reactant concentrations, ensuring high yields and purity of the final product. The use of catalysts and optimized reaction pathways further enhances the efficiency of the industrial production process.
Analyse Des Réactions Chimiques
Types of Reactions
Phosphonic acid, azidomethyl-, ethyl methyl ester undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form phosphonic acid derivatives.
Reduction: Reduction reactions can convert the azido group to an amine group.
Substitution: The azido group can be substituted with other nucleophiles, such as amines or alcohols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate, typically used under acidic or basic conditions.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst are commonly used.
Substitution: Nucleophilic substitution reactions often involve the use of bases like sodium hydroxide or potassium carbonate.
Major Products Formed
Oxidation: Phosphonic acid derivatives.
Reduction: Amino-substituted phosphonic acid esters.
Substitution: Various substituted phosphonic acid esters, depending on the nucleophile used.
Applications De Recherche Scientifique
Phosphonic acid, azidomethyl-, ethyl methyl ester has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a precursor for the synthesis of other organophosphorus compounds.
Biology: Investigated for its potential as a biochemical probe and as a building block for biologically active molecules.
Medicine: Explored for its potential use in drug development, particularly in the design of antiviral and anticancer agents.
Industry: Utilized in the production of specialty chemicals, such as flame retardants and plasticizers.
Mécanisme D'action
The mechanism of action of phosphonic acid, azidomethyl-, ethyl methyl ester involves its interaction with specific molecular targets and pathways. The azido group can undergo click chemistry reactions, forming stable triazole linkages with alkyne-containing molecules. This property makes it a valuable tool in bioconjugation and drug development. Additionally, the phosphonic acid moiety can act as a chelating agent, binding to metal ions and influencing various biochemical processes.
Comparaison Avec Des Composés Similaires
Phosphonic acid, azidomethyl-, ethyl methyl ester can be compared with other similar compounds, such as:
Phosphonic acid, azidomethyl-, ethyl ethyl ester: Similar structure but with different ester groups, leading to variations in reactivity and applications.
Phosphonic acid, azidomethyl-, methyl methyl ester: Another similar compound with different ester groups, affecting its chemical properties and uses.
Phosphonic acid, azidomethyl-, ethyl propyl ester:
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical reactivity and versatility in various applications.
Propriétés
Numéro CAS |
17982-67-1 |
|---|---|
Formule moléculaire |
C4H10N3O3P |
Poids moléculaire |
179.11 g/mol |
Nom IUPAC |
1-[azidomethyl(methoxy)phosphoryl]oxyethane |
InChI |
InChI=1S/C4H10N3O3P/c1-3-10-11(8,9-2)4-6-7-5/h3-4H2,1-2H3 |
Clé InChI |
QERAUTAHNKIZBK-UHFFFAOYSA-N |
SMILES canonique |
CCOP(=O)(CN=[N+]=[N-])OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


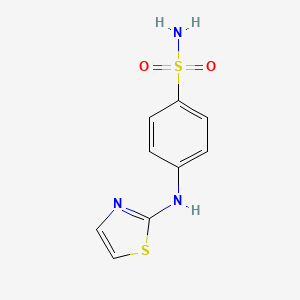
![N-[2-(diethylamino)ethyl]-4-propan-2-ylsulfonylbenzamide](/img/structure/B14713567.png)
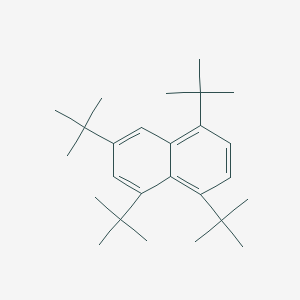
![Ethenyl(dimethyl)[(trimethylsilyl)ethynyl]silane](/img/structure/B14713574.png)
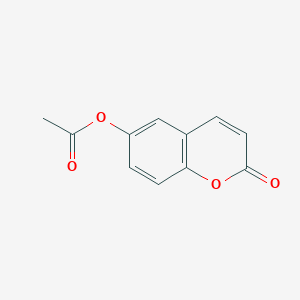
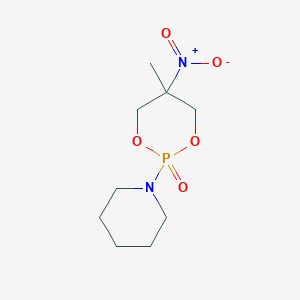
![2-[(Tributylstannyl)sulfanyl]ethan-1-ol](/img/structure/B14713589.png)

![4-[2-(3-Methylphenyl)hydrazinylidene]-3-oxo-3,4-dihydronaphthalene-2,7-disulfonic acid](/img/structure/B14713600.png)

![1-[(Z)-thiophen-2-ylmethylideneamino]-3-[(E)-thiophen-2-ylmethylideneamino]thiourea](/img/structure/B14713619.png)

